molecular formula C8H8ClF B2820463 4-Chloro-2-ethyl-1-fluorobenzene CAS No. 1369889-05-3

4-Chloro-2-ethyl-1-fluorobenzene

Cat. No.: B2820463
CAS No.: 1369889-05-3
M. Wt: 158.6
InChI Key: KJQIWHNCILXLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-ethyl-1-fluorobenzene is an organic compound with the molecular formula C8H8ClF. It is a derivative of benzene, featuring a chlorine atom, an ethyl group, and a fluorine atom attached to the benzene ring. This compound is known for its chemical reactivity and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-ethyl-1-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-ethyl-1-fluorobenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out at room temperature to ensure the selective substitution of the hydrogen atom by a chlorine atom on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of advanced catalysts and solvents can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethyl-1-fluorobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.

    Nucleophilic Aromatic Substitution: Under specific conditions, such as the presence of strong nucleophiles and elevated temperatures, the chlorine atom can be substituted by nucleophiles.

    Oxidation and Reduction: The ethyl group can undergo oxidation to form carboxylic acids or reduction to form alkanes

Common Reagents and Conditions

Major Products Formed

    Electrophilic Substitution: Products include various halogenated derivatives of this compound.

    Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing the chlorine atom.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alkanes and alcohols

Scientific Research Applications

4-Chloro-2-ethyl-1-fluorobenzene is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethyl-1-fluorobenzene in chemical reactions typically involves the formation of reactive intermediates, such as benzenonium ions in electrophilic aromatic substitution. These intermediates facilitate the substitution of hydrogen atoms on the benzene ring by electrophiles. In nucleophilic aromatic substitution, the mechanism involves the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group (chlorine atom), resulting in the formation of substituted benzene derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-ethyl-2-fluorobenzene
  • 4-Chloro-2-methyl-1-fluorobenzene
  • 4-Bromo-2-ethyl-1-fluorobenzene
  • 4-Chloro-2-ethyl-1-bromobenzene

Uniqueness

4-Chloro-2-ethyl-1-fluorobenzene is unique due to the specific positioning of its substituents on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of both chlorine and fluorine atoms enhances its chemical reactivity, making it a valuable compound in various synthetic applications .

Properties

IUPAC Name

4-chloro-2-ethyl-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQIWHNCILXLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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